molecular formula C9H9NOS B7762904 Thiochroman-4-one oxime

Thiochroman-4-one oxime

Cat. No.: B7762904
M. Wt: 179.24 g/mol
InChI Key: RARVWGVWROHFMP-CSKARUKUSA-N
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Description

Thiochroman-4-one oxime is a sulfur-containing heterocyclic compound with the molecular formula C9H9NOS. It is a derivative of thiochroman-4-one, where the oxime group is attached to the carbonyl carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiochroman-4-one oxime can be synthesized through various methods. One common approach involves the reaction of thiochroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions: Thiochroman-4-one oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiochroman derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiochroman-4-one oxime largely depends on its specific application. For instance, as an antileishmanial agent, it is believed to interfere with the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with key enzymes and proteins within the parasite .

Comparison with Similar Compounds

Thiochroman-4-one oxime is structurally similar to other sulfur-containing heterocycles such as:

Uniqueness: this compound stands out due to the presence of the oxime group, which imparts unique chemical reactivity and potential biological activities not seen in its analogs.

Properties

IUPAC Name

(NE)-N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARVWGVWROHFMP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CSC2=CC=CC=C2/C1=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15857-68-8, 482655-34-5
Record name 2,3-dihydro-4H-1-benzothiopyran-4-one oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Thiochroman-4-one oxime
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EEQ52PF42
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